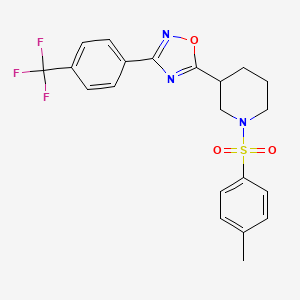

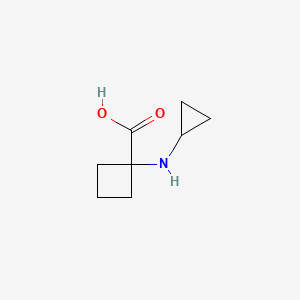

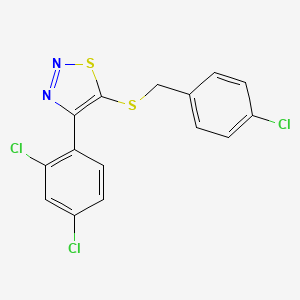

![molecular formula C15H15N3O2S B2996530 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 868980-44-3](/img/structure/B2996530.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” is a compound that has been studied for its potential biological activities . It is characterized by the presence of an imidazo[2,1-b]thiazole moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general approach involves several steps including halogenation, cyclization, hydrolysis, condensation, and further cyclization . The yield of the final product can vary, but a yield of 62% has been reported for a similar compound .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum of a similar compound in DMSO-d6 showed signals corresponding to the imidazole and thiazole hydrogens, as well as the aromatic and methoxy hydrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from spectroscopic data. For instance, the 1H-NMR and 13C-NMR spectra provide information about the chemical environment of the hydrogens and carbons in the molecule .Scientific Research Applications

Radiolabeling for Receptor Imaging N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide derivatives have been explored for their potential in radiolabeling and imaging applications, particularly focusing on angiotensin II, AT1 receptor imaging. For instance, [11C]L-159,884, a compound closely related to the chemical structure of interest, was developed as a nonpeptide, radiolabeled angiotensin II antagonist for AT1 receptor imaging. This development highlights the application of such compounds in diagnostic imaging and receptor localization studies (Hamill et al., 1996).

Antimicrobial Activity Compounds incorporating the imidazo[2,1-b]thiazol structure, such as this compound, have been synthesized and tested for their antimicrobial properties. Research has found that these compounds exhibit moderate activity against various bacterial and fungal species, indicating their potential utility in developing new antimicrobial agents (Vinusha et al., 2015).

Synthesis and Biological Activity The synthesis of novel compounds featuring the imidazo[2,1-b]thiazol moiety, such as this compound, has been explored for various biological activities, including antiulcer properties. These studies underscore the potential of such compounds in medicinal chemistry for the development of new therapeutic agents with specific biological activities (Starrett et al., 1989).

Catalytic Applications N-heterocyclic carbenes, including those derived from imidazo[2,1-b]thiazoles, have demonstrated efficiency as catalysts in various chemical reactions, such as transesterification and acylation. These applications highlight the versatility of imidazo[2,1-b]thiazole derivatives in synthetic chemistry, offering new avenues for catalytic processes (Grasa et al., 2003).

Cytotoxic Activity Research into this compound derivatives has also delved into their cytotoxic activities against various cancer cell lines. These studies provide insights into the potential of such compounds in cancer research, offering a basis for the development of novel anticancer agents (Ding et al., 2012).

Future Directions

The future directions for the study of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” could involve further exploration of its biological activities. For instance, it could be tested against a wider range of cancer cell lines . Additionally, modifications could be made to its structure to enhance its biological activity .

Mechanism of Action

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

One compound bearing an imidazo[2,1-b]thiazole scaffold showed potential inhibitory activity against the mda-mb-231 cell line .

Action Environment

The synthesis of similar compounds has been performed under relatively mild conditions , and the use of green solvents has been highlighted in the synthesis of related compounds .

Biochemical Analysis

Biochemical Properties

It has been found to have significant interactions with various enzymes and proteins .

Cellular Effects

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide has been shown to have effects on various types of cells. For instance, it has demonstrated inhibitory activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNUQGIPSYNVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

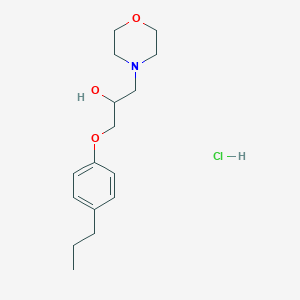

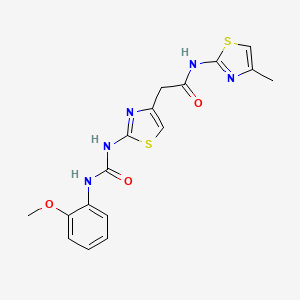

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

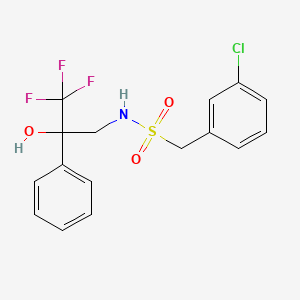

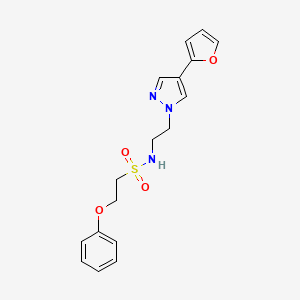

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)

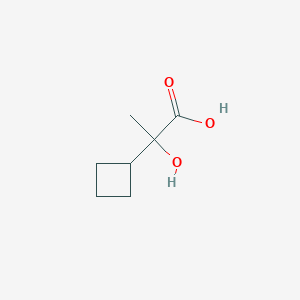

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)

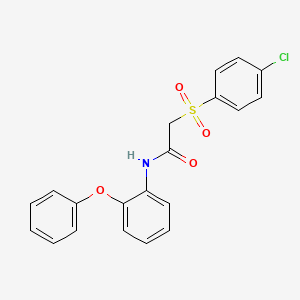

![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)